molecular formula C18H17N3O3S B11590210 (3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11590210
M. Wt: 355.4 g/mol
InChI Key: VUZDONPXMVVJNW-PFONDFGASA-N
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Description

(3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions where morpholine is introduced to the thiazole ring.

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.

    Final Coupling and Allylation: The final steps would involve coupling the thiazole and indole moieties followed by allylation using allyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrial applications could involve its use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-Allyl-3-(2-(4-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-1-Allyl-3-(2-(4-pyrrolidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C18H17N3O3S/c1-2-7-21-13-6-4-3-5-12(13)14(17(21)23)15-16(22)19-18(25-15)20-8-10-24-11-9-20/h2-6H,1,7-11H2/b15-14-

InChI Key

VUZDONPXMVVJNW-PFONDFGASA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O

Origin of Product

United States

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